7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid
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Overview
Description
7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a cyclopropyl group attached to a pyrrolo[2,3-d]pyrimidine core.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit various kinases
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can undergo a dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been shown to inhibit α-amylase, an enzyme that breaks down complex carbohydrates into glucose . This inhibition can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines
Action Environment
Similar compounds have been shown to exhibit low cellular toxicity and high microsomal and acid stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclopropylamine with pyrimidine derivatives, followed by cyclization and carboxylation reactions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials with specific properties
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Cyclopropyl-containing heterocycles: These compounds contain a cyclopropyl group attached to different heterocyclic cores.
Uniqueness: 7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific combination of a cyclopropyl group and a pyrrolo[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
7-cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODPNJCPHSFOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C(N=CN=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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